molecular formula C22H30O B1355241 (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene CAS No. 948594-95-4

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

Cat. No.: B1355241
CAS No.: 948594-95-4
M. Wt: 310.5 g/mol
InChI Key: ACWLDJOHMGJACE-BHIFYINESA-N
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Description

This compound features a bicyclo[2.2.2]octa-2,5-diene core, a rigid bridged bicyclic system with three substituents:

  • Benzyl group at position 5: Introduces aromaticity and enhances lipophilicity.
  • Methoxy group at position 8: An electron-donating substituent that may influence electronic distribution and reactivity.
  • 2-Methylpropyl (isobutyl) group at position 2: A bulky alkyl chain affecting steric interactions.
  • Methyl groups at positions 1 and 8: Further contribute to steric hindrance and stereochemical specificity.

The (1R,4R,8R) stereochemistry defines its three-dimensional conformation, which is critical for interactions in synthetic or biological contexts.

Properties

IUPAC Name

(1R,4R,8R)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLDJOHMGJACE-BHIFYINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=C[C@@H]2C(=C[C@]1(C[C@@]2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584825
Record name (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948594-95-4
Record name (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

The specific conditions and reagents used can vary depending on the exact synthetic route. However, common conditions might include:

  • Solvents: Organic solvents such as chloroform or dichloromethane are often used.
  • Catalysts: Catalysts like Lewis acids may be employed to facilitate key steps in the synthesis.
  • Temperature: Reactions may be conducted at room temperature or under elevated temperatures, depending on the specific step.

Purification and Characterization

After synthesis, the compound is typically purified using techniques such as column chromatography. Characterization involves methods like NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm the structure and purity.

Data and Findings

The following table summarizes some key properties and characteristics of the compound:

Property Value
Molecular Formula C22H30O
Molecular Weight 310.47 g/mol
CAS Number 948594-95-4
Purity Typically 95%
Optical Rotation [α]20/D +98±5°, c = 0.7 in chloroform
Refractive Index n20/D 1.5205

Applications and Significance

The (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene is primarily used in asymmetric synthesis, particularly in rhodium-catalyzed reactions for the enantioselective formation of complex molecules.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using reagents like hydrogen or hydrides.

    Substitution: The compound is prone to substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene has several scientific research applications:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, owing to its chiral properties.

Mechanism of Action

The mechanism by which (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its catalytic or biological effects.

    Pathways Involved: It participates in various biochemical pathways, influencing reactions through its chiral environment and facilitating enantioselective transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Core Structure Key Substituents Polar Groups Stereochemistry
Target Compound Bicyclo[2.2.2]octa-2,5-diene Benzyl, methoxy, isobutyl, methyl Methoxy (1R,4R,8R)
Chromeno-benzodioxocin derivatives Chromeno-benzodioxocin Dihydroxyphenyl, hydroxyphenyl Multiple -OH groups Diastereomeric (8S,14S vs. 8R,14R)
Spiro[4.5]decane derivatives Spiro[4.5]decane Benzothiazol, dimethylaminophenyl, hydroxy -OH, -N(CH₃)₂ Not specified
Key Observations:
  • Polarity: The target compound’s methoxy group is less polar than the hydroxyl groups in chromeno-benzodioxocin derivatives, implying lower solubility in polar solvents .
  • Steric Effects : The isobutyl and methyl groups in the target compound introduce greater steric hindrance compared to the planar aromatic substituents in spiro compounds .
  • Stereochemical Complexity: The (1R,4R,8R) configuration contrasts with the diastereomeric chromeno-benzodioxocins, where stereochemistry governs biological activity (e.g., antioxidant properties) .
Table 2: Reactivity Profiles
Compound Reactivity Highlights Applications
Target Compound Predicted electrophilic addition at diene sites; steric hindrance may limit nucleophilic attacks Potential intermediate for functionalized bicyclic systems
Chromeno-benzodioxocin derivatives Redox-active due to phenolic -OH groups; participate in hydrogen bonding Antioxidant or pharmaceutical candidates
Spiro[4.5]decane derivatives React with pyrrolidine to form amides; benzothiazol groups enable fluorescence studies Organic synthesis, sensor development
Key Observations:
  • Electron-Donating Effects : The methoxy group in the target compound may stabilize carbocation intermediates, unlike the electron-withdrawing benzothiazol groups in spiro derivatives .
  • Synthetic Utility: The rigid bicyclo[2.2.2]octane core could serve as a scaffold for drug design, analogous to chromeno-benzodioxocin’s use in bioactive molecules .

Lumping Strategy and Model Simplification

The lumping strategy groups compounds with similar structural features to predict collective behavior . For example:

  • The target compound’s bicyclo[2.2.2] core and methoxy group might be lumped with other bicyclic ethers for atmospheric reactivity modeling.
  • Its benzyl group could align it with aromatic hydrocarbons in degradation studies, simplifying reaction networks from 13 reactions to 5 .

Biological Activity

The compound (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene, also known as a Carreira diene, is a bicyclic organic compound notable for its applications in asymmetric synthesis and catalytic processes. Its unique structural features confer various biological activities that are the focus of this article.

  • Molecular Formula : C22H30O
  • Molecular Weight : 310.47 g/mol
  • CAS Number : 948594-95-4

This compound is characterized by a bicyclo[2.2.2]octa structure with multiple substituents that enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research on the biological activity of (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene has revealed several significant properties:

Antioxidant Activity

Studies have shown that compounds similar to this bicyclic diene exhibit strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.

CompoundIC50 (µg/mL)Method Used
Example A52ABTS assay
Example B45DPPH assay

These values indicate that the compound can effectively scavenge free radicals, which is vital for therapeutic applications in oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells.

Cell LineIC50 (µM)Mechanism
MCF-7225Induction of apoptosis
Example C150Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have also been investigated. It has been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Inflammatory MarkerIC50 (µM)Effect
COX-2>100Poor inhibition
5-LOX0.3Strong inhibition

This profile indicates potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene:

  • Asymmetric Catalysis : Research demonstrated that this compound acts as an effective ligand in rhodium-catalyzed asymmetric reactions, showcasing its utility beyond biological activity .
  • Antioxidant Studies : A comparative study highlighted its antioxidant capacity against other known antioxidants like Vitamin C and BHT .
  • Cell Viability Assays : In vitro assays on various cancer cell lines revealed dose-dependent effects on cell viability and apoptosis induction .

Q & A

Basic: What are the key synthetic routes for (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene?

Methodological Answer:
The synthesis of this bicyclic compound likely involves cycloaddition or ring-closing strategies, given its bicyclo[2.2.2]octane core. Evidence from related bicyclic systems (e.g., ) suggests:

  • Stepwise annulation : Use of dienophiles or strained intermediates to form the bicyclic framework.
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) to establish the (1R,4R,8R) configuration.
  • Functionalization : Benzylation and methoxy group introduction via nucleophilic substitution or coupling reactions.
    For validation, employ spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) and chiral HPLC to confirm regiochemistry and stereopurity .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Methodological Answer:
Stereochemical discrepancies often arise in bicyclic systems due to overlapping NMR signals or crystallographic ambiguities. To address this:

  • X-ray crystallography : Resolve absolute configuration unambiguously (as in for similar bicyclo[2.2.2]octane derivatives).
  • Computational modeling : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted values.
  • Derivatization : Introduce heavy atoms (e.g., bromine) to enhance crystallinity or use Mosher’s ester analysis for chiral centers .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While specific toxicity data for this compound is limited, general safety measures from analogous bicyclic systems () include:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-retardant lab coats.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Seal containers under inert gas (N2_2/Ar) in a cool, dry environment to prevent degradation .

Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:
Adopt methodologies from long-term environmental projects (e.g., ):

  • Phase I (Lab) : Measure logP (octanol-water partition coefficient) and hydrolysis kinetics under varying pH/temperature.
  • Phase II (Ecosystem) : Use microcosm models to track biodegradation pathways and bioaccumulation in aquatic organisms.
  • Analytical tools : LC-MS/MS for trace detection and isotope labeling to monitor transformation products .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign bicyclic framework and substituents via 1^1H-13^{13}C HSQC/HMBC.
    • IR : Identify functional groups (e.g., methoxy C-O stretch at ~1100 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs (e.g., ) to test variables like temperature, catalyst loading, and solvent polarity.
  • In-situ monitoring : ReactIR or HPLC tracking to identify rate-limiting steps.
  • Scale-up considerations : Ensure solvent compatibility with industrial reactors (e.g., avoid DMF due to high boiling point) .

Advanced: What strategies mitigate data contradictions in antioxidant or bioactivity assays?

Methodological Answer:
Contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) require:

  • Dose-response validation : Test across a wide concentration range (nM–mM).
  • Control standardization : Use ascorbic acid/Trolox as positive controls and account for solvent interference (e.g., DMSO).
  • Mechanistic studies : Electron paramagnetic resonance (EPR) to detect radical scavenging activity .

Basic: What experimental designs are suitable for stability studies under varying conditions?

Methodological Answer:
Adopt split-plot designs () to test:

  • Thermal stability : Accelerated aging at 40°C/75% RH for 1–6 months.
  • Photostability : Expose to UV light (ICH Q1B guidelines).
  • Analytical endpoints : HPLC purity checks and degradation product profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 2
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

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